Etiprednol Dicloacetate

Asthma Airway Inflammation In Vivo Pharmacology

Conventional corticosteroids pose systemic toxicity risks that confound respiratory research. Etiprednol Dicloacetate (BNP-166) solves this via retrometabolic design-its 17α-dichloroacetyl ester is rapidly hydrolyzed by plasma esterases (t1/2 = 1.35 h), yielding a >40-fold improved oral safety margin over budesonide while retaining equipotent anti-inflammatory efficacy in ovalbumin-challenged Brown Norway rat models. • Equipotent to budesonide in reducing airway eosinophilia & goblet cell hyperplasia. • >99% purity (HPLC); white crystalline powder; M.W. 485.40 g/mol; m.p. 201-202.5°C. • Ships ambient; stock available in mg-to-g quantities from multiple global suppliers.

Molecular Formula C24H30Cl2O6
Molecular Weight 485.4 g/mol
CAS No. 199331-40-3
Cat. No. B1671702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtiprednol Dicloacetate
CAS199331-40-3
SynonymsBNP-166
BNP166
etiprednol dicloacetate
Molecular FormulaC24H30Cl2O6
Molecular Weight485.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)C(Cl)Cl
InChIInChI=1S/C24H30Cl2O6/c1-4-31-21(30)24(32-20(29)19(25)26)10-8-16-15-6-5-13-11-14(27)7-9-22(13,2)18(15)17(28)12-23(16,24)3/h7,9,11,15-19,28H,4-6,8,10,12H2,1-3H3/t15-,16-,17-,18+,22-,23-,24-/m0/s1
InChIKeyQAIOVDNCIZSSSF-RFAJLIJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Etiprednol Dicloacetate: Second-Generation Soft Corticosteroid


Etiprednol dicloacetate (CAS 199331-40-3, BNP-166) is a synthetic glucocorticoid specifically designed using the 'inactive metabolite' retrometabolic approach, wherein the molecule incorporates a 17α-dichloroacetyl ester group that functions simultaneously as the pharmacophore and a hydrolytically labile 'soft spot' [1]. This design confers predictable, rapid systemic inactivation to the inactive Δ1-cortienic acid derivative, thereby fundamentally differentiating it from conventional hard corticosteroids [2]. The compound is a white crystalline powder with a molecular weight of 485.40 g/mol and a melting point of 201-202.5°C [3]. It has been investigated clinically for asthma, allergic rhinitis, and Crohn's disease, with development having reached Phase 2 trials [4].

Etiprednol Dicloacetate: Why Generic Substitution Fails


Generic substitution between corticosteroids fails for Etiprednol Dicloacetate because its 17α-dichloroacetyl substituent is not merely a structural variant but the definitive determinant of its unique pharmacokinetic and safety profile [1]. Unlike budesonide or fluticasone propionate, whose systemic clearance relies primarily on hepatic metabolism, Etiprednol Dicloacetate is designed for rapid esterase-mediated inactivation in human plasma (t1/2 = 1.35 ± 0.08 hours) [2]. This engineered lability translates directly into a >40-fold improvement in oral safety margin relative to equipotent doses of budesonide [3]. Consequently, using a conventional corticosteroid as a proxy in experimental models investigating soft drug pharmacology, local vs. systemic therapeutic windows, or retrometabolic design principles would yield misleading and non-transferable results.

Etiprednol Dicloacetate: Differentiated Scientific Evidence


In Vivo Anti-Inflammatory Potency vs. Budesonide

In a direct head-to-head comparison in an allergen-sensitized and challenged Brown Norway rat model of asthma, etiprednol dicloacetate was found to be at least equipotent to the established inhaled corticosteroid budesonide when all examined parameters (bronchoalveolar fluid eosinophilia, goblet cell hyperplasia, mucus production, perivascular edema, and airway hyperresponsiveness) were combined [1]. Critically, in several investigated variables, etiprednol dicloacetate surpassed the activity of budesonide [1].

Asthma Airway Inflammation In Vivo Pharmacology

Superior Oral Safety vs. Budesonide

In a 28-day oral toxicity study in rats and dogs, the No Observable Adverse Effect Level (NOAEL) for etiprednol dicloacetate (BNP-166) was determined to be 2 mg/kg [1]. Pharmacodynamic and receptor binding studies have shown BNP-166 to have a similar potency to budesonide; therefore, this NOAEL value is approximately 40 times higher than that of budesonide [1]. No statistically significant reductions in cortisol levels were observed in the 0.2 and 2 mg/kg treatment groups [1].

Toxicology Glucocorticoid Safety Oral Bioavailability

Engineered Plasma Lability vs. Loteprednol Etabonate

In human plasma, etiprednol dicloacetate (ED) undergoes rapid hydrolytic deactivation by paraoxonase 1 (PON1) associated with high-density lipoprotein (HDL) [1]. Its half-life in human plasma is 1.35 ± 0.08 hours, which is approximately 9-fold shorter than that of loteprednol etabonate (LE; t1/2 = 12.07 ± 0.52 hours) [1]. This difference in plasma stability is a direct consequence of the distinct ester moieties in each soft drug design and dictates their respective systemic clearance profiles [1].

Pharmacokinetics Drug Metabolism Soft Drug Design

Transrepression vs. Transactivation Dissociation

Using in vitro methods, etiprednol dicloacetate was shown to possess a favorable dissociation profile between its transrepressing and transactivating activities [1]. While its transrepressing potential, which is primarily responsible for anti-inflammatory effects, remained high, its transactivating activity, associated with many adverse systemic glucocorticoid effects, was found to be greatly reduced [1]. This functional dissociation is a characteristic of a more selective glucocorticoid receptor agonist and provides a mechanistic rationale for the compound's improved safety profile [1].

Glucocorticoid Receptor Mechanism of Action Selective Glucocorticoid Receptor Agonists (SEGRA)

Validated Analytical Purity & Solubility

Commercial research-grade Etiprednol Dicloacetate is available with a validated purity of 99.74% as determined by HPLC . An isocratic reversed-phase HPLC method capable of baseline separation of the drug substance from all known related impurities (≥0.10 area %) has been established, ensuring the analytical integrity of the material used in studies [1]. The compound exhibits a solubility of 55 mg/mL (113.31 mM) in DMSO, with sonication recommended to achieve complete dissolution, a critical parameter for consistent in vitro assay preparation .

Analytical Chemistry Formulation Science In Vitro Assay

Etiprednol Dicloacetate: Validated Research & Industrial Applications


In Vivo Modeling of Asthma & Allergic Airway Inflammation

Researchers investigating novel therapies for asthma and allergic rhinitis can utilize Etiprednol Dicloacetate as a benchmark soft corticosteroid. Its demonstrated equipotency to budesonide in reducing airway eosinophilia, goblet cell hyperplasia, and hyperresponsiveness in the ovalbumin-challenged Brown Norway rat model [1], combined with its 40-fold higher oral safety margin [2], makes it an ideal tool for studies aiming to separate local anti-inflammatory efficacy from systemic glucocorticoid toxicity. This is particularly relevant for proof-of-concept studies where minimizing confounding effects of HPA axis suppression is critical.

Retrometabolic Soft Drug Design & Esterase Deactivation

Etiprednol Dicloacetate serves as a model compound for academic and industrial research groups focused on retrometabolic drug design. Its specific 17α-dichloroacetyl ester moiety provides a defined 'soft spot' that is rapidly hydrolyzed by human plasma paraoxonase 1 (PON1) with a half-life of 1.35 hours [3]. This rapid and predictable inactivation, which is 9-fold faster than the related soft corticosteroid loteprednol etabonate [3], enables direct experimental interrogation of structure-lability relationships and the development of new chemical entities with optimized local/systemic activity ratios.

In Vitro Transrepression vs. Transactivation Studies

For laboratories studying the molecular pharmacology of the glucocorticoid receptor (GR), Etiprednol Dicloacetate provides a valuable tool for investigating functional selectivity. It has been shown to exhibit a favorable dissociation profile, maintaining high transrepressing activity (linked to anti-inflammatory effects) while exhibiting greatly reduced transactivating activity (linked to adverse metabolic effects) [4]. This property makes it a relevant compound for screening and mechanistic studies aimed at identifying or characterizing novel selective glucocorticoid receptor agonists (SEGRAs) with improved therapeutic windows.

HPLC Reference Standard for Impurity Profiling

Analytical chemists developing or validating stability-indicating HPLC methods for corticosteroid esters can use Etiprednol Dicloacetate as a reference standard. A published, validated isocratic reversed-phase HPLC method exists that achieves baseline separation of Etiprednol Dicloacetate from its potential synthetic impurities (≥0.10 area %) [5]. This established methodology, along with the availability of high-purity material (>99%) , supports its use as a system suitability standard or for the calibration of analytical instruments in quality control and stability studies of related compounds.

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